molecular formula C20H17N3O4S B2988780 (Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide CAS No. 880797-50-2

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide

カタログ番号: B2988780
CAS番号: 880797-50-2
分子量: 395.43
InChIキー: BTTADPWZNXPUGV-WJDWOHSUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a novel synthetic compound featuring a thiazolidine-2,4-dione (TZD) core, a scaffold of significant interest in medicinal chemistry . This reagent is designed for research applications and holds potential for investigating new therapeutic pathways. The core structure of this compound is associated with a diverse range of biological activities. A primary research application for TZD derivatives is in the study of type 2 diabetes mellitus . Compounds of this class have been investigated as potential α-glucosidase inhibitors, which can help manage postprandial blood glucose levels . Furthermore, TZDs are known to act as agonists of the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator of glucose and lipid metabolism . Activation of PPARγ can improve insulin sensitivity, making such compounds valuable tools for studying metabolic diseases . Beyond metabolic research, TZD derivatives demonstrate substantial potential in anticancer research . They have been shown to exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting tumor angiogenesis . The specific structure of this compound, which incorporates a benzylidene double bond and acetamido functionality, is similar to other derivatives reported to possess cytotoxic profiles and inhibit glucose transporters (GLUTs) that are often upregulated in cancer cells . Researchers can utilize this chemical to explore structure-activity relationships (SAR), mechanisms of action, and its effects in various in vitro biological assays. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-13-7-5-6-10-15(13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTADPWZNXPUGV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a complex organic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer research. The unique structure of this compound, characterized by its thiazolidinone core and various functional groups, contributes to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is C19H18N2O4S, with a molecular weight of approximately 395.4 g/mol. The compound features a thiazolidinone ring, which is significant in pharmacological applications due to its ability to interact with various biological targets.

While the specific mechanism of action for (Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide remains largely unexplored, studies on related thiazolidinone derivatives suggest potential antifungal activity through interference with fungal cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways . Further research is essential to elucidate the precise mechanisms underlying the biological activities of this compound.

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, thiazolidinones have been shown to possess antibacterial effects against various pathogens. In a study evaluating the antibacterial activity of related compounds, the minimum inhibitory concentration (MIC) values ranged from 10.7–21.4 μmol/mL for potent derivatives .

Table 1: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityMIC (μmol/mL)
ThiazolidinedioneCommon scaffoldAntidiabeticN/A
TiazofurinNucleoside analogueAntiviralN/A
5-MethylthiazolidineThiazolidine derivativeAntimicrobial10.7–21.4

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been documented in various studies. The structural characteristics of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide may confer unique properties that enhance its efficacy against cancer cells. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Studies

  • Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting that modifications to the thiazolidinone framework could enhance bioactivity .
  • Anticancer Studies : A study focused on evaluating the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines demonstrated that these compounds could inhibit cell proliferation effectively. The study highlighted the importance of structure-activity relationships in optimizing the anticancer properties of thiazolidinones.

類似化合物との比較

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse bioactivities influenced by substituents and core modifications. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Synthesis Yield (%) Biological Activity
Target Compound 2,4-dioxothiazolidin-5-ylidene o-Tolylamino, N-phenylacetamide Not reported Moderate Moderate cytotoxicity (anticancer)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 2-thioxothiazolidin-4-one 4-Chlorobenzylidene, 4-methoxyphenyl 186–187 90 Not reported
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) 2-thioxothiazolidin-4-one 5-Nitro-2-furylmethylene, 4-fluorophenyl 155–156 53 Not reported
(Z)-N-(4-fluorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine (5d) Thiazolidin-2-imine 4-Methoxybenzylidene, 4-fluorophenyl, methyl groups 122–123 Not reported Not reported
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide 4-oxothiazolidin-2-imine Phenylsulfonyl, phenylimino, 2-methylphenyl Not reported Not reported Not reported
2-{(2Z)-2-[(4-Chlorphenyl)imino]-3-[2-(4-fluorphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamid 4-oxothiazolidin-2-imine 4-Chlorophenylimino, 4-fluorophenethyl Not reported Not reported Not reported

Key Observations :

Structural Variations: Core Modifications: The target compound’s 2,4-dioxo core (vs.

Synthesis Efficiency :

  • Compound 9 achieved a 90% yield due to optimized reaction conditions, whereas the target compound’s synthesis involved a less efficient deacetylation pathway .

Biological Activity :

  • The target compound demonstrated moderate cytotoxicity, comparable to analogs in , which showed mild to moderate anticancer effects. However, substituents like the 5-nitro-2-furyl group in compound 12 may confer enhanced bioactivity due to increased electrophilicity.

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 9 (186–187°C) has higher thermal stability than compound 12 (155–156°C), likely due to its 4-chlorobenzylidene group’s rigidity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance reactivity but may reduce solubility . Bulky arylidene substituents (e.g., o-tolylamino) improve target specificity by minimizing off-target interactions .
  • Crystallographic Validation :

    • The target compound’s Z-configuration was unambiguously confirmed via X-ray diffraction using SHELXL , ensuring reliability in structural data compared to analogs characterized solely via NMR .
  • Future Directions: Hybridization with quinazolinone moieties (as in ) could enhance antiproliferative effects. Substituent optimization (e.g., introducing fluorophenethyl groups as in ) may improve pharmacokinetic profiles.

Q & A

Q. What synthetic methodologies are commonly employed for preparing thiazolidinone-acetamide hybrids like (Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide?

The compound can be synthesized via condensation reactions between 5-arylidene-thiazolidinedione precursors and substituted acetamides. A typical approach involves refluxing intermediates (e.g., 5-(substituted-benzylidene)-2,4-thiazolidinedione) with chloroacetylated derivatives in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by quenching with ice and recrystallization .

Q. How can researchers confirm the regioselectivity of the Z-isomer in such compounds?

Regioselectivity is confirmed using NOESY NMR to detect spatial proximity between the thiazolidinone ring substituents and the acetamide group. X-ray crystallography (e.g., SHELX-refined structures) provides definitive proof of stereochemistry by analyzing dihedral angles and hydrogen-bonding networks .

Q. What purification techniques are optimal for isolating thiazolidinone derivatives post-synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or DMF/water mixtures) effectively removes unreacted starting materials. For liquid intermediates, solvent extraction (ethyl acetate) followed by drying over Na₂SO₄ is recommended .

Q. Which spectroscopic methods are critical for initial characterization?

  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1735 cm⁻¹, thiazolidinone C=S at ~690 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms aromatic proton environments and substituent connectivity (e.g., o-tolylamino protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and UV-Vis spectra, aiding in assigning ambiguous peaks. For example, discrepancies in carbonyl stretching frequencies can be resolved by comparing experimental IR with computed vibrational modes .

Q. What strategies mitigate side reactions during the synthesis of the o-tolylaminoethyl moiety?

  • Use of protective groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks.
  • Controlled reaction temperatures (0–5°C) during chloroacetylation to minimize polyalkylation .
  • Real-time monitoring via LC-MS to detect and isolate by-products .

Q. How does crystal packing influence the biological activity of this compound?

Crystal lattice interactions (e.g., π-π stacking of phenyl rings, hydrogen bonds between thiazolidinone C=O and water molecules) affect solubility and bioavailability. WinGX/ORTEP analysis reveals packing motifs that correlate with dissolution rates in pharmacokinetic studies .

Q. What experimental designs validate the hypoglycemic mechanism of thiazolidinone-acetamide hybrids?

  • In vitro : PPAR-γ receptor binding assays using fluorescence polarization.
  • In vivo : Oral glucose tolerance tests (OGTT) in diabetic rodent models, with dose-dependent comparisons to rosiglitazone .
  • SAR studies : Modifying the o-tolyl group to assess potency changes .

Q. How can researchers address low yields in the final cyclization step?

  • Solvent optimization: Replacing DMF with acetonitrile improves reaction homogeneity.
  • Catalytic additives: Tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution efficiency .
  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes .

Q. What analytical workflows are recommended for detecting photodegradation products?

  • HPLC-PDA/MS : Tracks degradation kinetics and identifies photoproducts via mass fragmentation.
  • XPS/FT-IR : Monitors oxidation of sulfur atoms in the thiazolidinone ring under UV light .

Methodological Notes

  • Crystallography : Refinement via SHELXL () is critical for resolving disorder in the thiazolidinone ring .
  • Bioactivity Assays : Include negative controls (e.g., unsubstituted acetamides) to isolate the contribution of the o-tolylamino group .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。